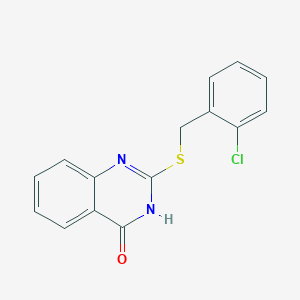

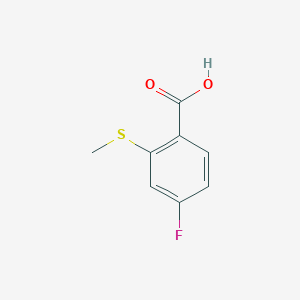

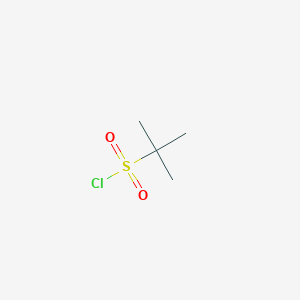

![molecular formula C15H13N3O4S B3008358 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide CAS No. 899996-83-9](/img/structure/B3008358.png)

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide is a heterocyclic compound that contains both nitrogen and sulfur within its molecular structure. It is characterized by the presence of a benzo[d]isothiazolone moiety, which is a bicyclic system consisting of a benzene ring fused to an isothiazolone ring. The isothiazolone ring is a five-membered ring containing both sulfur and nitrogen atoms, with an additional oxygen atom double-bonded to the sulfur, which gives the 1,1-dioxido substitution pattern. Attached to this bicyclic system is a propanamide side chain that includes a pyridinyl group, indicating the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide, they do provide insight into related heterocyclic synthesis methods. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives is achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols . This method involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) under a CO-air mixture, which could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide is complex due to the presence of multiple rings and functional groups. The configuration around double bonds and the overall stereochemistry can be established through techniques such as X-ray diffraction analysis, as demonstrated in the synthesis of related compounds . The stereochemistry plays a crucial role in the chemical properties and biological activity of such molecules.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds containing nitrogen or sulfur can be quite varied. For example, reactions of 1,2-dioxo-3a-alkyl-4,7-dichloroxazolidino[3,2-f]pyrido[2,3-b]-1,4-thiazines with saturated cyclic amines lead to the formation of 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine . These reactions involve the formation of amide conformers and can be characterized spectroscopically. Such reactivity could be relevant when considering the chemical reactions of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide, as it may undergo similar interactions with amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of different functional groups, such as amides, oxides, and aromatic systems, can affect properties like solubility, melting point, and reactivity. The stereochemistry and the specific arrangement of atoms can also impact the compound's ability to interact with biological targets, which is particularly important in drug design and medicinal chemistry. Although the provided papers do not give specific details on the physical and chemical properties of the compound , they do offer a framework for understanding how such properties might be analyzed and predicted based on related molecular structures .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

Synthetic Methodologies : This compound is related to various synthetic methodologies aimed at creating heterocyclic compounds. These methodologies often involve reactions that lead to the synthesis of pyridinethiones, thienopyridines, and other fused derivatives. Such compounds possess valuable biological activities, including anticonvulsant and analgesic effects, highlighting their potential in drug discovery and medicinal chemistry (Harb, Hussein, & Mousa, 2006); (Youssef, Azab, & Youssef, 2012).

Anticonvulsant Activity : Compounds derived from propanamides and butanamides, structurally related to the mentioned compound, have shown significant anticonvulsant activity in preclinical models. This suggests potential applications in the development of new antiepileptic drugs (Kamiński et al., 2015).

Analgesic Activity : Similar compounds have been synthesized and tested for their analgesic activity, comparing favorably with standard drugs like Voltarine® and Carbamazapine®, indicating potential for pain management (Amr, 2005).

properties

IUPAC Name |

N-pyridin-3-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-10(14(19)17-11-5-4-8-16-9-11)18-15(20)12-6-2-3-7-13(12)23(18,21)22/h2-10H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAFZSWYOSVYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

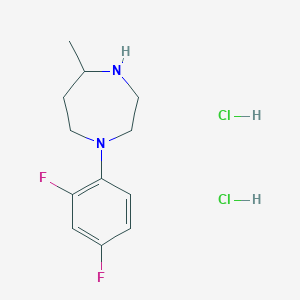

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)

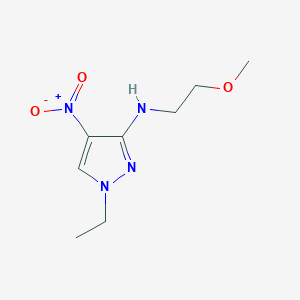

![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)

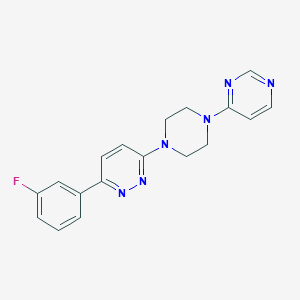

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)

![4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B3008295.png)

![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)